Cas no 938459-04-2 (N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine)

N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine Chemical and Physical Properties
Names and Identifiers
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- N-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine
- N-[(3-ETHYL-1,2,4-OXADIAZOL-5-YL)METHYL]ETHANAMINE
- N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine(SALTDATA: FREE)
- FT-0702426
- CS-0361977
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, AldrichCPR
- DTXSID10650858
- AKOS009132517
- 938459-04-2
- MFCD09055307
- BS-38644
- DA-18720
- ETHYL[(3-ETHYL-1,2,4-OXADIAZOL-5-YL)METHYL]AMINE
- N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine
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- MDL: MFCD09055307
- Inchi: InChI=1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3
- InChI Key: MORJMPJTSJZXPM-UHFFFAOYSA-N
- SMILES: CCC1=NOC(=N1)CNCC
Computed Properties
- Exact Mass: 155.10600
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 51Ų
Experimental Properties
- PSA: 50.95000
- LogP: 1.13240
N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
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Hazardous Material Identification:
N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB217039-5g |
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, 95%; . |
938459-04-2 | 95% | 5g |
€218.80 | 2025-02-27 | |
TRC | E927530-500mg |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine |
938459-04-2 | 500mg |
$ 70.00 | 2022-06-05 | ||
Ambeed | A756041-5g |
N-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine |
938459-04-2 | 95+% | 5g |
$188.0 | 2024-04-16 | |
A2B Chem LLC | AH87091-1g |
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine |
938459-04-2 | 95% | 1g |
$35.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432647-5g |
N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine |
938459-04-2 | 95+% | 5g |
¥1850.00 | 2024-04-24 | |
1PlusChem | 1P00GVXV-1g |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine |
938459-04-2 | 95% | 1g |
$35.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1262473-1g |
N-[(3-ETHYL-1,2,4-OXADIAZOL-5-YL)METHYL]ETHANAMINE |
938459-04-2 | 95% | 1g |
$85 | 2024-06-06 | |
eNovation Chemicals LLC | Y1262473-5g |
N-[(3-ETHYL-1,2,4-OXADIAZOL-5-YL)METHYL]ETHANAMINE |
938459-04-2 | 95% | 5g |
$175 | 2025-02-28 | |
abcr | AB217039-5 g |
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine; 95% |
938459-04-2 | 5g |
€207.20 | 2023-01-27 | ||
TRC | E927530-1g |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine |
938459-04-2 | 1g |
$ 115.00 | 2022-06-05 |
N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on N-(3-ethyl-1,2,4-oxadiazol-5-yl)methylethanamine
N-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Methylethanamine: A Comprehensive Overview
N-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Methylethanamine, identified by the CAS Registry Number 938459-04-2, is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two adjacent oxygen and nitrogen atoms. The presence of the ethyl group at position 3 and the methylethanamine substituent at position 5 introduces unique electronic and steric properties to the molecule.
The synthesis of N-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Methylethanamine typically involves a multi-step process that begins with the preparation of the oxadiazole ring. This is often achieved through cyclization reactions involving carbonyl compounds and amine derivatives. The subsequent substitution at position 5 with a methylethanamine group is accomplished via nucleophilic aromatic substitution or other suitable methods. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity.
Recent studies have highlighted the potential applications of this compound in various fields. In pharmaceutical research, N-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Methylethanamine has shown promise as a lead compound for drug development due to its ability to modulate specific biological targets. For instance, research published in 2023 demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. This finding underscores its role in drug discovery and highlights its importance in contemporary medicinal chemistry.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its ability to act as a coordinating ligand makes it a valuable component in the synthesis of metal complexes with applications in catalysis and sensing technologies. Recent advancements have explored its use in constructing metalloporphyrins for artificial photosynthesis applications.
The structural versatility of N-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Methylethanamine allows for further functionalization to tailor its properties for specific applications. For example, substitution at different positions on the oxadiazole ring can modulate its electronic characteristics, making it suitable for use in organic electronics or as a building block for advanced materials.
From an analytical standpoint, this compound can be characterized using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide insights into its molecular structure and purity. Recent improvements in analytical techniques have enabled more precise characterization of such compounds, contributing to their successful application in various research domains.
In conclusion, N-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Methylethanamine, with CAS No. 938459-04-2, represents a valuable compound with diverse applications across multiple disciplines. Its role in drug discovery and materials science underscores its significance in modern chemical research. As ongoing studies continue to uncover new potential uses for this compound, it remains a focal point for scientific innovation.
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